4-(Allyloxy)-m-xylene

Claisen Rearrangement Reaction Kinetics Sigmatropic Rearrangement

4-(Allyloxy)-m-xylene (CAS 93981-82-9), also known as 2,4-dimethyl-1-(prop-2-en-1-yloxy)benzene or allyl 2,4-dimethylphenyl ether, is a member of the allyl aryl ether class, characterized by an allyloxy group attached to a 2,4-dimethylbenzene core. With a molecular formula of C11H14O and a molecular weight of 162.23 g/mol, it serves primarily as a synthetic intermediate for phenols via Claisen rearrangement, for complex organic molecules, and as a potential monomer in polymer chemistry.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 93981-82-9
Cat. No. B12660884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-m-xylene
CAS93981-82-9
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC=C)C
InChIInChI=1S/C11H14O/c1-4-7-12-11-6-5-9(2)8-10(11)3/h4-6,8H,1,7H2,2-3H3
InChIKeyZJSJAHBINHESJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allyloxy)-m-xylene (CAS 93981-82-9): Chemical Identity and Core Properties for R&D Procurement


4-(Allyloxy)-m-xylene (CAS 93981-82-9), also known as 2,4-dimethyl-1-(prop-2-en-1-yloxy)benzene or allyl 2,4-dimethylphenyl ether, is a member of the allyl aryl ether class, characterized by an allyloxy group attached to a 2,4-dimethylbenzene core [1]. With a molecular formula of C11H14O and a molecular weight of 162.23 g/mol, it serves primarily as a synthetic intermediate for phenols via Claisen rearrangement, for complex organic molecules, and as a potential monomer in polymer chemistry [1].

Why Generic Substitution of Allyl Aryl Ethers Risks Synthesis Failure: The 4-(Allyloxy)-m-xylene Case


The number and position of methyl substituents on the aromatic ring of allyl phenyl ethers profoundly impact the kinetics and outcome of critical reactions like the Claisen rearrangement. A direct substitution of 4-(allyloxy)-m-xylene with an unsubstituted or mono-methyl analog is not a low-risk decision. This compound, bearing two methyl groups, exhibits a rearrangement rate approximately twice that of its mono-methyl counterpart, directly influencing reaction time, temperature requirements, and yield [1]. Such differences cannot be compensated for by simple adjustments in stoichiometry, making precise structural selection a prerequisite for reproducible R&D outcomes.

Quantitative Comparative Evidence for Selecting 4-(Allyloxy)-m-xylene (CAS 93981-82-9)


Accelerated Claisen Rearrangement Rate vs. Monomethyl Analogue

The target compound, allyl 2,4-dimethylphenyl ether, demonstrates a significantly faster Claisen rearrangement rate compared to its mono-substituted analog. Kinetic studies show it rearranges approximately twice as fast as allyl 4-methylphenyl ether, as documented in a comprehensive review of primary kinetic data [1]. This rate enhancement is a direct consequence of the 2,4-dimethyl substitution pattern on the aryl core.

Claisen Rearrangement Reaction Kinetics Sigmatropic Rearrangement Organic Synthesis Methodology

Enhanced Safety Profile through Higher Flash Point Compared to Unsubstituted Allyl Phenyl Ether

Procurement and industrial handling of allyl ethers require careful safety evaluation due to their flammability. The 2,4-dimethyl substitution on 4-(allyloxy)-m-xylene elevates its flash point, providing a quantifiable safety advantage over the simplest class representative.

Process Safety Thermal Hazard Assessment Physical Organic Chemistry Chemical Handling

Volatility Tailoring: Elevated Boiling Point for High-Temperature Solution Processes

The high boiling point of 4-(allyloxy)-m-xylene offers distinct advantages in synthetic applications run at elevated temperatures, such as certain Claisen rearrangements performed in refluxing xylene, where lower-boiling analogs would vaporize and fail to react efficiently.

Physicochemical Properties Distillation Solvent-Free Synthesis Process Chemistry

High-Value Application Scenarios for 4-(Allyloxy)-m-xylene Driven by Comparative Evidence


Accelerated Synthesis of 2-Allyl-4,6-dimethylphenol via Claisen Rearrangement

Researchers targeting the nuclear-allylated phenol intermediate 2-allyl-4,6-dimethylphenol can leverage the 2-fold higher rearrangement rate of 4-(allyloxy)-m-xylene over mono-methyl ethers to drastically cut cycle times and energy costs, as established by comparative kinetic data [1]. This makes the compound the logical first choice when reaction throughput is a priority.

High-Temperature Solvent-Free or Xylene-Refluxed Rearrangement Processes

The elevated boiling point of 234.9°C, a 42°C increase over unsubstituted allyl phenyl ether, uniquely qualifies 4-(allyloxy)-m-xylene for use in high-temperature process windows, such as refluxing xylene media or solvent-free conditions, where a lower-boiling analog would be impractical due to evaporation loss [1].

Safer Laboratory and Pilot-Plant Handling Protocols for Allyl Ethers

For procurement decisions where facility safety restrictions on flammable liquids are a bottleneck, the flash point of 87.2°C for 4-(allyloxy)-m-xylene provides a measurable advantage over lower-boiling allyl phenyl ethers (flash point 62-71°C), potentially placing it in a more favorable safety classification and reducing the burden of stringent storage requirements [1].

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